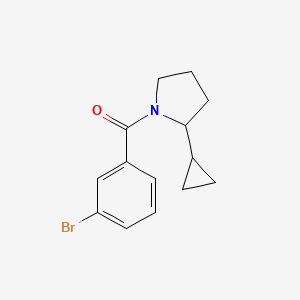![molecular formula C11H14N4O B6639337 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound with a morpholine ring and a pyrrolopyrimidine ring. The compound is also known as PP-121 and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway. This pathway is involved in cell growth and proliferation, and its inhibition can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine in lab experiments include its ability to selectively inhibit the PI3K/Akt/mTOR pathway and its potential applications in the treatment of cancer and neurological disorders. The limitations of using the compound include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine. These include the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the study of its toxicity and pharmacokinetics. Additionally, the compound could be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves a multi-step process. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with 2-bromoacetophenone to form 2-(2-bromoacetyl)pyrimidine. This intermediate is then reacted with 4-morpholineethanamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine is mainly focused on its pharmacological properties. The compound has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
4-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14-3-2-9-10(14)12-8-13-11(9)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORVSQUDGKBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)
